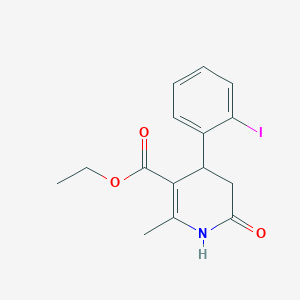![molecular formula C20H24N2 B5363556 3-[1-(2-methyl-3-phenyl-2-propen-1-yl)-2-piperidinyl]pyridine](/img/structure/B5363556.png)
3-[1-(2-methyl-3-phenyl-2-propen-1-yl)-2-piperidinyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-methyl-3-phenyl-2-propen-1-yl)-2-piperidinyl]pyridine, commonly known as MPP, is a synthetic compound with potential applications in scientific research. It belongs to the class of pyridine-based compounds and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of MPP involves the inhibition of mitochondrial complex I, which is an essential component of the electron transport chain responsible for ATP production in the cell. This inhibition leads to the production of free radicals and oxidative stress, which can cause damage to the cell and ultimately lead to cell death. However, MPP has been shown to have a selective toxicity towards dopaminergic neurons, which makes it a potential therapeutic agent for the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
MPP has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of ATP production, and the activation of apoptotic pathways. It has also been shown to increase the production of reactive oxygen species, which can cause damage to cellular components such as proteins, lipids, and DNA.
実験室実験の利点と制限
One of the main advantages of MPP for lab experiments is its selective toxicity towards dopaminergic neurons, which makes it a valuable tool for studying the mechanisms of Parkinson's disease. However, MPP also has limitations, including its potential toxicity to other cell types and the need for careful handling due to its hazardous properties.
将来の方向性
There are several future directions for research on MPP, including the development of more selective inhibitors of mitochondrial complex I, the identification of other potential therapeutic targets for Parkinson's disease, and the investigation of the role of oxidative stress in other neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of MPP for therapeutic use, as well as its potential side effects and interactions with other drugs.
In conclusion, MPP is a synthetic compound with potential applications in scientific research, particularly in the field of neurology. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound. With further investigation, MPP may prove to be a valuable tool for the development of new therapies for neurological disorders.
合成法
MPP can be synthesized by a multistep process involving the reaction of 2-methyl-3-phenyl-2-propen-1-ol with piperidine, followed by the reaction of the resulting compound with pyridine. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
MPP has been used in scientific research for its potential applications in the treatment of various neurological disorders, including Parkinson's disease. It has been shown to have a neuroprotective effect by preventing the degeneration of dopaminergic neurons in the brain, which are responsible for the production of dopamine, a neurotransmitter that plays a crucial role in motor control and other functions.
特性
IUPAC Name |
3-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-17(14-18-8-3-2-4-9-18)16-22-13-6-5-11-20(22)19-10-7-12-21-15-19/h2-4,7-10,12,14-15,20H,5-6,11,13,16H2,1H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMMYSQFBHODPI-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5363475.png)
![6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide](/img/structure/B5363482.png)
![N,N-diethyl-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5363497.png)

![4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5363513.png)
![2-(3-methyl-1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5363521.png)
![rel-(4aS,8aR)-6-glycyl-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5363528.png)

![3-(1-adamantyl)-6-amino-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5363544.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5363570.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363578.png)
![2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B5363592.png)
![1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5363600.png)
![N-{2-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B5363613.png)